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molecular formula C15H28O B1305358 trans-4-(trans-4-Propylcyclohexyl)cyclohexanol CAS No. 82832-72-2

trans-4-(trans-4-Propylcyclohexyl)cyclohexanol

Cat. No. B1305358
M. Wt: 224.38 g/mol
InChI Key: DFXWFFHIZJDOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06884868B1

Procedure details

60% Sodium hydride (1.01 g) was added slowly to a suspension of 4,4′-bicyclohexanol (5 g) in N,N-dimethylformamide (50 ml) at ambient temperature, and the mixture was stirred for 6 hours at 80° C. To the mixture was added dropwise n-propylbromide (2.29 ml) at 0-5° C., and the reaction mixture was stirred for 18.5 hours at 80° C. The reaction mixture was poured into water, and extracted with ethyl acetate. The organic layer was washed with brine and dried, and the solvent was evaporated under reduced pressure. The residue was chromatographed on a column of silica gel eluting with dichloromethane/methyl alcohol (50:1) to give 4′-propyl-4-hydroxy-1,1′-bicyclohexane (1.21 g).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1([OH:15])[CH2:8][CH2:7][CH:6]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:5][CH2:4]1.[CH2:16](Br)[CH2:17][CH3:18].O>CN(C)C=O>[CH2:16]([CH:12]1[CH2:13][CH2:14][CH:9]([CH:6]2[CH2:5][CH2:4][CH:3]([OH:15])[CH2:8][CH2:7]2)[CH2:10][CH2:11]1)[CH2:17][CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC(CC1)C1CCCCC1)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.29 mL
Type
reactant
Smiles
C(CC)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 18.5 hours at 80° C
Duration
18.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel eluting with dichloromethane/methyl alcohol (50:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CC)C1CCC(CC1)C1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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